4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Phenyl and Propan-2-yl Groups: The phenyl and propan-2-yl groups can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with the appropriate acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the intermediate product is reacted with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative with similar core structure but lacking the additional functional groups.
Isoquinoline: An isomer of quinoline with a similar structure but different arrangement of atoms.
Quinazoline: A related compound with a similar core structure but different functional groups.
Uniqueness
4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-phenyl-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16(2)17-12-14-18(15-13-17)26-24(29)22-23(28)20-10-6-7-11-21(20)27(25(22)30)19-8-4-3-5-9-19/h3-16,28H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXMMZWYQRHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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